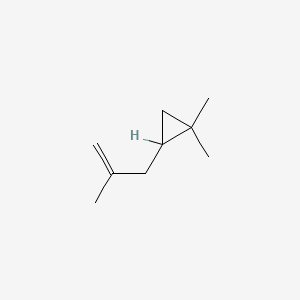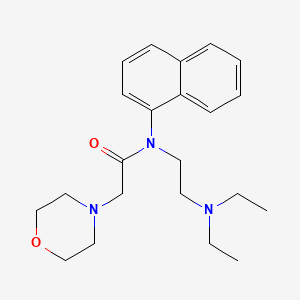
Isonicotinic acid, pentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, pentyl ester is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . It is a derivative of isonicotinic acid, where the carboxylic acid group is esterified with a pentyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isonicotinic acid, pentyl ester can be synthesized through the esterification of isonicotinic acid with pentanol. One common method involves the use of a cation-exchange resin as a catalyst . The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion. Another method involves the use of isonicotinoyl chloride and pentanol in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Isonicotinic acid, pentyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isonicotinic acid and pentanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Hydrolysis: Isonicotinic acid and pentanol.
Reduction: 4-pyridinemethanol and pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isonicotinic acid, pentyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of isonicotinic acid, pentyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid: The parent compound with a carboxylic acid group instead of an ester group.
Nicotinic acid: An isomer with the carboxyl group at the 3-position instead of the 4-position.
Picolinic acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
Isonicotinic acid, pentyl ester is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid and isomers. The ester group makes it more lipophilic and can influence its reactivity and biological activity.
Propiedades
Número CAS |
71653-49-1 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
pentyl pyridine-4-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-9-14-11(13)10-5-7-12-8-6-10/h5-8H,2-4,9H2,1H3 |
Clave InChI |
MZHSESFNXADKBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



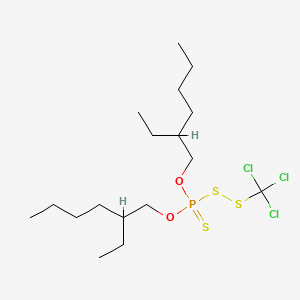
oxophosphanium](/img/structure/B14473122.png)
silane](/img/structure/B14473125.png)
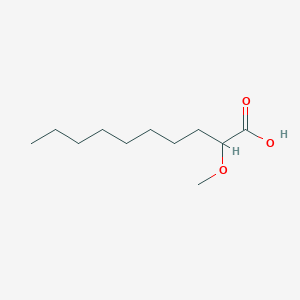
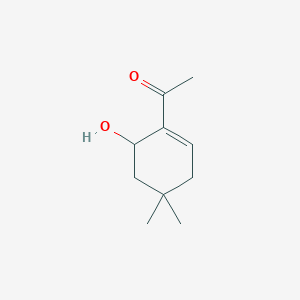
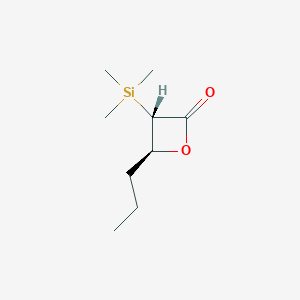

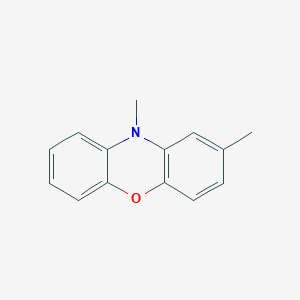
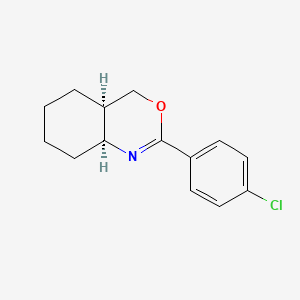
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
